molecular formula C15H24N2O3S B10880508 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine

1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10880508
M. Wt: 312.4 g/mol
InChI Key: XDVODKIIUOASBR-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine is a piperazine derivative characterized by a 4-methoxybenzyl group at the N1 position and a propylsulfonyl group at the N4 position. The methoxybenzyl moiety enhances lipophilicity and may influence receptor binding, while the sulfonyl group contributes to electronic effects and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 4-methoxybenzyl chloride with piperazine, followed by the introduction of the propylsulfonyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The process can be summarized as follows:

    Step 1: Reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base to form 1-(4-methoxybenzyl)piperazine.

    Step 2: Introduction of the propylsulfonyl group using propylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxybenzyl or 4-formylbenzyl derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to aromatic residues in the target protein, while the propylsulfonyl group can enhance solubility and bioavailability. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary widely in biological activity based on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituents (N1/N4) Key Functional Groups Biological Activity/Notes Reference
1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine 4-Methoxybenzyl / Propylsulfonyl Sulfonyl, Methoxybenzyl Potential BACE1 inhibition (inferred)
1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g ) Benzoyl / 4-Chlorobenzhydryl Benzoyl, Chlorobenzhydryl Cytotoxic (IC₅₀: 0.5–10 µM on cancer lines)
1-(4-Methoxybenzyl)-4-(3-nitrophenethyl)piperazine (4ae ) 4-Methoxybenzyl / 3-Nitrophenethyl Nitro, Methoxybenzyl Antimalarial (oral bioavailability: 70%)
1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3-Chlorobenzyl / Tosyl Tosyl, Chlorobenzyl Dopamine transporter modulation
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl / 4-Nitrobenzyl Fluorobenzoyl, Nitrobenzyl Antibacterial (MIC: 8 µg/mL)

Key Observations:

  • Sulfonyl vs. Carbonyl Groups : Sulfonyl-containing compounds (e.g., the target compound) exhibit stronger enzyme inhibition (e.g., BACE1 IC₅₀ ~20 mM ) compared to carbonyl analogues, likely due to enhanced hydrogen bonding and electronic effects.
  • Methoxybenzyl vs. Halobenzyl : The 4-methoxybenzyl group improves solubility and CNS penetration compared to chlorobenzyl derivatives, which are more lipophilic but prone to metabolic oxidation .
  • Nitro vs. Sulfonyl Groups : Nitrophenethyl substituents (e.g., 4ae ) show higher cytotoxicity but lower metabolic stability than sulfonyl groups, which resist reduction and hydrolysis .

Pharmacokinetic Properties

  • Solubility : The methoxybenzyl group enhances aqueous solubility (logP ~2.5) compared to chlorobenzyl derivatives (logP ~3.8) .

Biological Activity

1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structure that includes a methoxybenzyl group and a propylsulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in modulating various biological pathways and interacting with specific molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 312.4 g/mol. The structural components contribute to its solubility and bioavailability, enhancing its therapeutic potential.

Component Description
Piperazine Ring Core structure providing basic pharmacological properties.
Methoxybenzyl Group Enhances binding affinity to target proteins.
Propylsulfonyl Group Improves solubility and bioavailability.

Preliminary studies suggest that this compound may act as an inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor (TNF) , both of which play significant roles in inflammatory responses and various disease processes. The interaction with these targets indicates potential applications in treating conditions associated with inflammation and tissue remodeling.

Key Findings

  • MMP Inhibition : MMPs are involved in the degradation of extracellular matrix components, which is crucial in cancer metastasis and tissue repair. Inhibition of MMPs by this compound could lead to reduced tumor invasiveness.
  • TNF Modulation : TNF is a key cytokine in systemic inflammation; thus, its inhibition may alleviate symptoms in inflammatory diseases such as rheumatoid arthritis.

Biological Activity Studies

Research has focused on the biological activity of this compound through various assays and studies:

  • Enzyme Inhibition Assays : These assays demonstrated that the compound effectively inhibits MMP-2 and MMP-9 activities, which are critical in cancer progression.
  • Cytokine Release Studies : In vitro studies showed a significant reduction in TNF-alpha release from activated macrophages upon treatment with this compound.

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

  • Case Study on Inflammatory Diseases : A study involving animal models of arthritis indicated that administration of the compound resulted in decreased joint inflammation and pain, suggesting its potential as an anti-inflammatory agent.
  • Cancer Research : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell proliferation and increased apoptosis, indicating its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Key Differences
1-(4-Methoxybenzyl)piperazineLacks the propylsulfonyl group; may exhibit different solubility and activity.
4-(Propylsulfonyl)piperazineLacks the methoxybenzyl group; affects binding affinity and specificity.
1-Benzyl-4-(propylsulfonyl)piperazineSimilar structure but without the methoxy group; alters reactivity and properties.
1-(2-Methoxybenzyl)-4-(propylsulfonyl)piperazineContains a different methoxy substitution; may influence biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves sequential alkylation and sulfonylation of the piperazine core. Key steps include:

  • Alkylation : Reacting piperazine with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile .
  • Sulfonylation : Introducing the propylsulfonyl group using propane sulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Yield optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for sulfonylation) are critical. Yields range from 50–70% .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • NMR : 1H^1H NMR shows distinct signals for the 4-methoxybenzyl group (δ 6.8–7.3 ppm, aromatic protons) and the propylsulfonyl moiety (δ 1.0–1.5 ppm for CH₃, δ 3.1–3.4 ppm for SO₂-CH₂) .
  • IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonylation .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 341.2 (C₁₈H₂₄N₂O₃S) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., cardiovascular vs. neurological effects)?

Discrepancies arise from substituent-dependent receptor interactions:

  • Cardiovascular activity : Linked to nitric oxide (NO) modulation via endothelial NO synthase (eNOS) activation, observed in analogs with electron-donating groups (e.g., methoxy) .
  • Neurological effects : Stem from serotonin receptor (5-HT₃) antagonism, influenced by sulfonyl group polarity. Conflicting data may reflect assay-specific conditions (e.g., cell lines vs. in vivo models) .
    Methodological approach : Use isoform-specific inhibitors (e.g., L-NAME for eNOS) and receptor-binding assays to isolate mechanisms .

Q. How does structural modification of the sulfonyl or benzyl groups alter pharmacological potency?

  • Sulfonyl variations : Propylsulfonyl enhances solubility and target affinity compared to methylsulfonyl. Ethylsulfonyl analogs show reduced CNS penetration due to increased hydrophilicity .
  • Benzyl modifications : 4-Methoxy substitution improves metabolic stability over non-substituted benzyl groups (t₁/₂ increased from 2.1 to 4.8 hours in microsomal assays) .
    SAR Table :
SubstituentBioactivity (IC₅₀)Solubility (mg/mL)
4-Methoxybenzyl5-HT₃: 12 nM0.45
2,3,4-TrimethoxybenzyleNOS: 8 nM0.32
PropylsulfonylDA Transporter: 85 nM0.68

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?

  • In vitro : HepG2 cells for metabolic stability; hERG assay for cardiac toxicity risk .
  • In vivo : Rodent models for bioavailability (oral vs. IV administration). Note: Propylsulfonyl analogs show 40–60% oral bioavailability in rats .
  • Toxicity : Monitor hepatic enzymes (ALT/AST) and renal clearance due to sulfonamide-related hepatotoxicity risks .

Q. Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Continuous flow reactors : Improve heat transfer and mixing, increasing yield to ~85% .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Distinct diffraction patterns for Form I (2θ = 12.8°, 15.3°) vs. Form II (2θ = 11.2°, 17.6°) .
  • DSC : Endothermic peaks at 148°C (Form I) and 132°C (Form II) indicate stability differences .

Q. Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others do not?

  • Dose dependency : Activity is observed at >10 μM in RAW264.7 macrophages but absent at lower doses .
  • Structural analogs : 3,4,5-Trimethoxybenzyl variants show COX-2 inhibition, whereas 4-methoxy derivatives lack this effect .

Q. Key Research Resources

  • Synthetic protocols : Optimized procedures in J. Med. Chem. (e.g., alkylation under inert atmosphere) .
  • Biological assays : Guidelines for receptor-binding studies in Eur. J. Pharmacol. .

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O3S/c1-3-12-21(18,19)17-10-8-16(9-11-17)13-14-4-6-15(20-2)7-5-14/h4-7H,3,8-13H2,1-2H3

InChI Key

XDVODKIIUOASBR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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